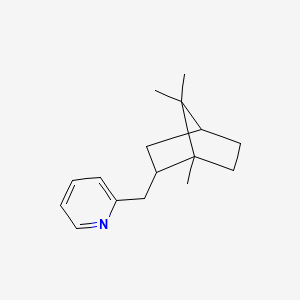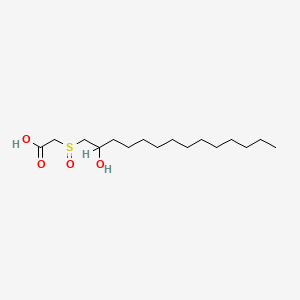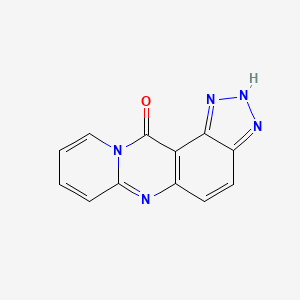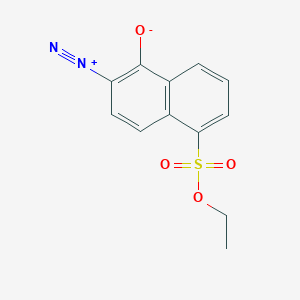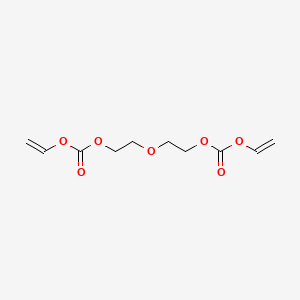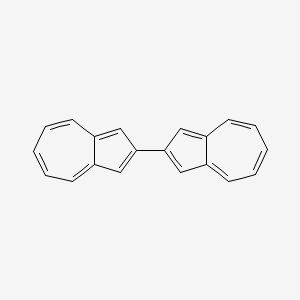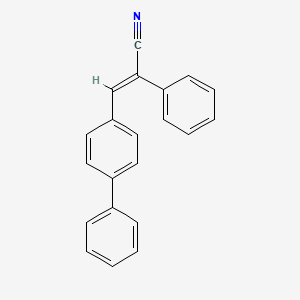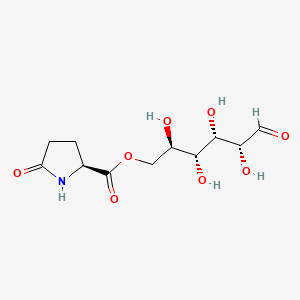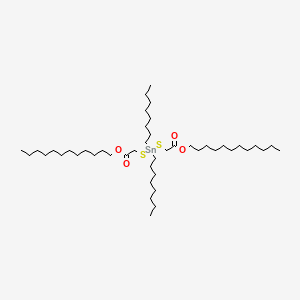
Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is a complex organotin compound. It is known for its unique structure, which includes a tin atom bonded to a long carbon chain with various functional groups. This compound is often used in industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate typically involves the reaction of dioctyltin oxide with thiodiglycolic acid. The reaction is carried out by suspending dioctyltin oxide in water and heating it to 60°C. Thiodiglycolic acid is then added over a period of 30 minutes, and the mixture is stirred at 60°C for an additional 30 minutes. The water layer is separated, and the product is dried and filtered to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and heating helps in maintaining consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution can result in halogenated derivatives.
Aplicaciones Científicas De Investigación
Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of plastics, coatings, and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination bonds with various biological molecules, affecting their function. This interaction can lead to changes in cellular processes and pathways, making the compound useful in various applications.
Comparación Con Compuestos Similares
- 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- 4,4-dibutyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoic acid dodecyl ester
- Dimethyltin bis (2-ethylhexyl thioglycolate)
Uniqueness: Dodecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is unique due to its specific structure, which includes a long carbon chain with multiple functional groups and a tin atom. This structure provides it with unique reactivity and stability, making it suitable for various applications that similar compounds may not be able to perform as effectively.
Propiedades
Número CAS |
73246-85-2 |
|---|---|
Fórmula molecular |
C44H88O4S2Sn |
Peso molecular |
864.0 g/mol |
Nombre IUPAC |
dodecyl 2-[(2-dodecoxy-2-oxoethyl)sulfanyl-dioctylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C14H28O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-5-7-8-6-4-2;/h2*17H,2-13H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
KJVWFJPPXNGPTJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





